molecular formula C16H19F2NO3 B13159738 Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13159738
M. Wt: 311.32 g/mol
InChI Key: RIAYULDKRFFJED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-oxo (ketone) moiety at the 3-position, and a 3,5-difluorophenyl substituent at the 4-position. Its molecular formula is C₁₆H₁₉F₂NO₃ (molecular weight: 311.33 g/mol). This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development and anti-inflammatory drug discovery .

Properties

Molecular Formula

C16H19F2NO3

Molecular Weight

311.32 g/mol

IUPAC Name

tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(21)19-5-4-13(14(20)9-19)10-6-11(17)8-12(18)7-10/h6-8,13H,4-5,9H2,1-3H3

InChI Key

RIAYULDKRFFJED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for improved efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methyl Groups

A direct analog, tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (C₁₇H₂₃NO₃, MW: 289.37 g/mol), replaces fluorine atoms with methyl groups on the phenyl ring. Key differences include:

Property Target Compound (3,5-Difluoro) Methyl-Substituted Analog
Substituent Electronic Effects Electron-withdrawing (F) Electron-donating (CH₃)
Lipophilicity (LogP) Higher (fluorine increases) Lower
Steric Bulk Smaller (F atomic radius: 0.64 Å) Larger (CH₃: ~2.0 Å)
Metabolic Stability Likely enhanced (F resists oxidation) Potentially reduced

The fluorine substituents improve metabolic stability and may enhance target binding via electrostatic interactions, whereas methyl groups increase steric hindrance and hydrophobicity .

Physicochemical Properties

Comparative data for the target compound and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₁₉F₂NO₃ 311.33 Boc, 3-oxo, 3,5-difluorophenyl
Methyl-Substituted Analog () C₁₇H₂₃NO₃ 289.37 Boc, 3-oxo, 3,5-dimethylphenyl
Carboxylic Acid Derivative () C₁₇H₂₃NO₄ 305.37 Boc, carboxylic acid, phenyl

The carboxylic acid derivative ( ) exhibits higher polarity due to the ionizable COOH group, contrasting with the target’s ketone, which lacks acidic protons. This difference impacts solubility and bioavailability .

Biological Activity

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate (CAS No. 1354959-49-1) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H19F2NO3
  • Molecular Weight : 311.32 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a difluorophenyl group, which is hypothesized to enhance its biological activity through improved binding interactions with target proteins.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the tert-butyl group via tert-butylation reactions.
  • Substitution with the difluorophenyl group through nucleophilic aromatic substitution.
  • Carboxylation to introduce the carboxylic acid functionality.

This synthetic pathway allows for the production of the compound in a manner that can be optimized for yield and scalability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological processes. The difluorophenyl moiety may enhance hydrophobic interactions, increasing binding affinity and specificity .

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. For instance, compounds similar to tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine have shown potential in reducing inflammatory markers such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, it has been noted for moderate inhibition of acetylcholinesterase (AChE), which is crucial for cholinergic signaling .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Amyloidogenesis : A study demonstrated that a related compound could inhibit Aβ aggregation by up to 85% at concentrations of 100 μM, suggesting potential therapeutic applications in Alzheimer's disease .
  • In Vivo Efficacy : In animal models, compounds similar to tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine were shown to reduce cognitive deficits induced by scopolamine, indicating their potential as cognitive enhancers .

Data Summary

PropertyValue
Molecular FormulaC16H19F2NO3
Molecular Weight311.32 g/mol
CAS Number1354959-49-1
Neuroprotective ActivityModerate against Aβ toxicity
Enzyme InhibitionAcetylcholinesterase

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